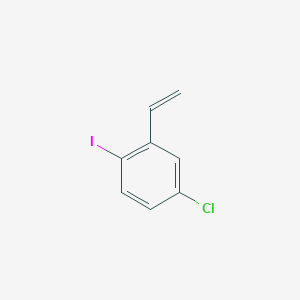
4-Chloro-1-iodo-2-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-iodo-2-vinylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with chlorine, iodine, and vinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-iodo-2-vinylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes halogenation and vinylation. For instance, starting with a chlorobenzene derivative, iodination can be achieved using iodine and a suitable catalyst, followed by vinylation using a vinyl halide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and vinylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production.
化学反応の分析
Types of Reactions
4-Chloro-1-iodo-2-vinylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Coupling Reactions: The vinyl group can engage in coupling reactions such as Heck or Suzuki coupling, forming more complex aromatic structures.
Common Reagents and Conditions
Halogenation: Iodine and chlorine are used in the presence of catalysts like iron or aluminum chloride.
Vinylation: Vinyl halides and palladium catalysts are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Coupling: Complex aromatic compounds with extended conjugation.
科学的研究の応用
4-Chloro-1-iodo-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential
特性
分子式 |
C8H6ClI |
|---|---|
分子量 |
264.49 g/mol |
IUPAC名 |
4-chloro-2-ethenyl-1-iodobenzene |
InChI |
InChI=1S/C8H6ClI/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 |
InChIキー |
YSHYISLNRDLEIP-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C=CC(=C1)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


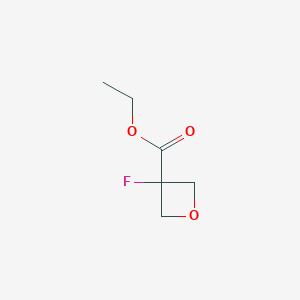
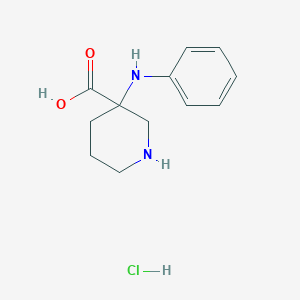
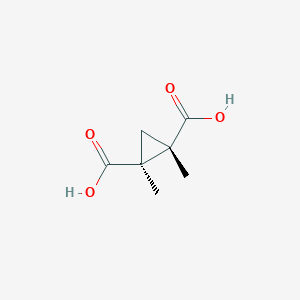
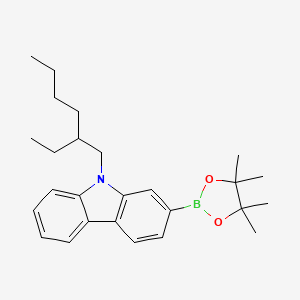
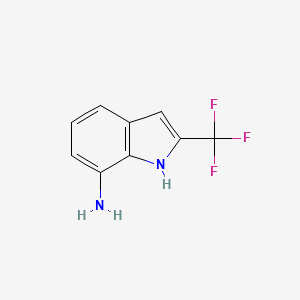
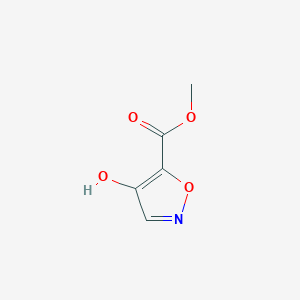
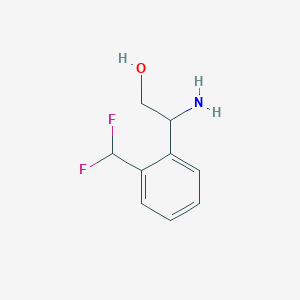
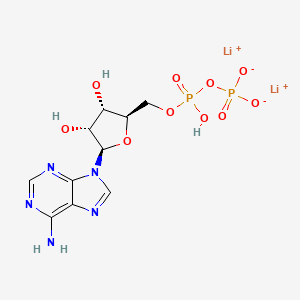
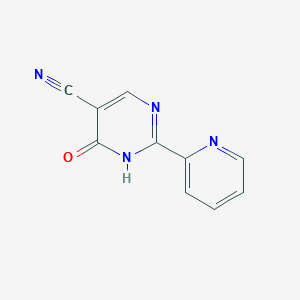
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
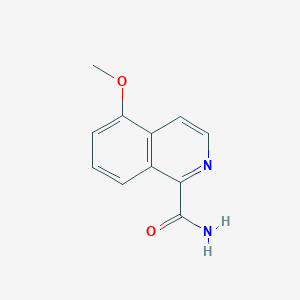
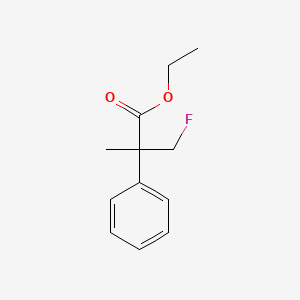
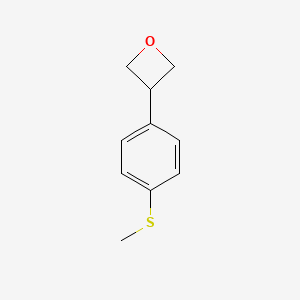
![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
